![molecular formula C20H19NO4 B5505333 methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)

methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

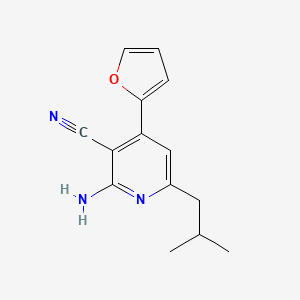

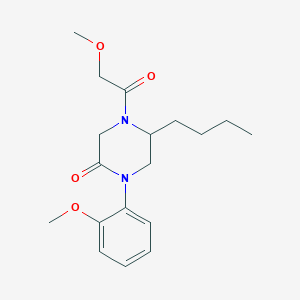

The synthesis of compounds similar to methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate typically involves multiple steps, including N-alkylation, carbamoylation, and intramolecular cyclization reactions. For example, ethyl 4-[(2,4-dimethylphenyl)amino]butanoate can be synthesized by N-alkylation of 2,4-dimethylaniline with ethyl 4-bromobutyrate, followed by several steps leading to cyclization and formation of related compounds (Vaid et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through single crystal X-ray diffraction methods. These structures typically show the planarity of the aromatic ring systems and the spatial arrangement of substituents, which can include various functional groups attached to the indole and benzene rings (Makaev et al., 2006).

Chemical Reactions and Properties

Compounds of this family often participate in addition reactions and can form various products depending on the reactants and conditions. For instance, 1-methylindole reacts with dimethyl acetylenedicarboxylate to yield specific azepine derivatives under certain conditions (Acheson et al., 1972).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Formation of Benzazepines from Indoles : Indoles, when reacted with dimethyl acetylenedicarboxylate, can yield benzazepines, a process confirmed by X-ray structure determination. This method demonstrates the reactivity of indoles in forming complex structures, which could be applicable for synthesizing derivatives of methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate (Acheson & Bridson, 1971).

Reactivity with 2-Vinylindoles : The study on the reactivity of 2-vinylindoles with dimethyl acetylenedicarboxylate highlights steric interactions inhibiting cycloaddition reactions, suggesting that structural modifications in compounds like this compound could influence their chemical reactivity (Jones et al., 1984).

Oxidative Cleavage of Indoles : An investigation into the oxidative cleavage of indoles presents a method for breaking down indole structures, potentially offering insights into the degradation or modification of this compound (Tsuji et al., 1981).

Potential Biological Activities

Antiproliferative and Antimetastatic Activities : A study on β-carboline-based N-heterocyclic carbenes, which are structurally related to indoles, showed significant antiproliferative and antimetastatic activities against human breast cancer cells. This suggests that derivatives of this compound might also possess biological activities worth exploring (Dighe et al., 2015).

Synthesis and Antioxidant Properties : The synthesis of indole-2-carbohydrazides and their evaluation for antioxidant properties provide a framework for assessing the potential antioxidant capabilities of indole derivatives, including this compound (Bingul et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 1-[2-(3,4-dimethylphenoxy)acetyl]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13-8-9-15(10-14(13)2)25-12-19(22)21-11-17(20(23)24-3)16-6-4-5-7-18(16)21/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVXZMXRDSJFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)

![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)

![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)

![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)